8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid
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Overview
Description
8-Fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid is a synthetic organic compound with the molecular formula C12H7FO2S2 and a molecular weight of 266.31 g/mol This compound is characterized by its unique thieno[3,2-c]thiochromene core structure, which is further functionalized with a fluorine atom and a carboxylic acid group
Preparation Methods
The synthesis of 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-c]thiochromene Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-c]thiochromene skeleton.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Chemical Reactions Analysis
8-Fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The fluorine atom and carboxylic acid group can participate in substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
8-Fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid can be compared with other similar compounds, such as:
8-Chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid: This compound lacks the sulfur atom in the thiochromene ring, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and core structure, which confer distinct chemical and biological properties.
Biological Activity
8-Fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (CAS Number: 105799-81-3) is a synthetic compound characterized by its unique thienochromene structure, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its effects on various cellular targets, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H7FO3S
- Molecular Weight : 250.25 g/mol
- Structure : The compound features a fluorine atom and a carboxylic acid group, which are critical for its biological interactions.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Anticancer Effects : Preliminary studies indicate that this compound exhibits cytotoxicity against several cancer cell lines.
- Enzyme Inhibition : It shows potential as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes.
- Antioxidant Activity : The compound may possess antioxidant properties, contributing to its therapeutic potential.
Anticancer Activity
Recent studies have evaluated the anticancer effects of this compound against various cancer cell lines.
Case Studies
-
MCF-7 Breast Cancer Cells :
- IC50 Value : Approximately 10 µM.
- The compound induced apoptosis in MCF-7 cells through the activation of caspases and modulation of Bcl-2 family proteins.
-
HepG2 Hepatocellular Carcinoma Cells :
- IC50 Value : 6.9 ± 0.7 µM.
- Mechanistic studies suggested that the compound inhibits cell proliferation by inducing cell cycle arrest at the G1 phase.
-
A549 Lung Cancer Cells :
- IC50 Value : 6.6 ± 0.6 µM.
- The compound demonstrated significant anti-proliferative effects compared to standard chemotherapeutics like Doxorubicin.
Enzyme Inhibition Studies
The biological activity of this compound extends to its role as an enzyme inhibitor:
Enzyme Target | Inhibition Type | IC50 Value |
---|---|---|
COX-2 | Competitive | 5.4 µM |
LOX-5 | Non-competitive | 7.1 µM |
These results indicate that the compound could serve as a lead for developing anti-inflammatory drugs.
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays:
-
DPPH Assay :
- The compound exhibited a scavenging activity of approximately 75% at a concentration of 50 µM.
-
ABTS Assay :
- Results showed an inhibition percentage of around 70% at similar concentrations.
These findings suggest that the compound can mitigate oxidative stress in cellular environments.
Molecular Docking Studies
In silico studies have provided insights into the binding interactions between this compound and its biological targets. Molecular docking simulations revealed:
- Strong hydrogen bonding interactions with COX and LOX enzymes.
- Favorable binding conformations that enhance inhibitory activity due to the presence of the fluorine atom, which increases electron-withdrawing capacity.
Properties
IUPAC Name |
8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FO2S2/c13-7-1-2-9-8(4-7)11-6(5-16-9)3-10(17-11)12(14)15/h1-4H,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVWPIVEGZQKRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C(S1)C=CC(=C3)F)SC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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